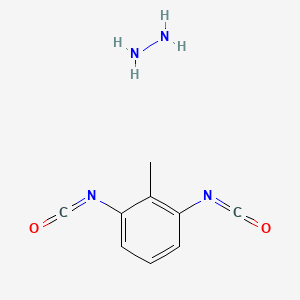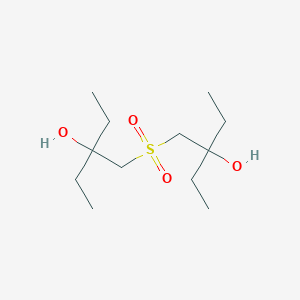
3,3'-(Sulfonyldimethanediyl)dipentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol is an organic compound characterized by the presence of a sulfonyl group and two pentanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol typically involves the reaction of sulfonyl chloride with pentanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentane: Similar in structure but lacks the sulfonyl and hydroxyl groups.
3-Pentanol: Contains a hydroxyl group but lacks the sulfonyl group.
3-Methyl-3-pentanol: Similar to 3-pentanol but with an additional methyl group.
Uniqueness
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51384-40-8 |
|---|---|
Molecular Formula |
C12H26O4S |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
3-[(2-ethyl-2-hydroxybutyl)sulfonylmethyl]pentan-3-ol |
InChI |
InChI=1S/C12H26O4S/c1-5-11(13,6-2)9-17(15,16)10-12(14,7-3)8-4/h13-14H,5-10H2,1-4H3 |
InChI Key |
ZAHJBANHIXXRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CS(=O)(=O)CC(CC)(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


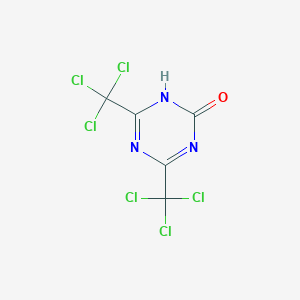

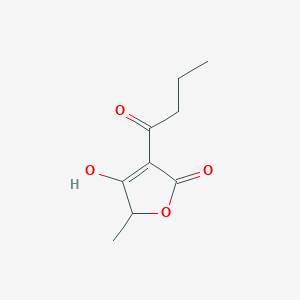
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
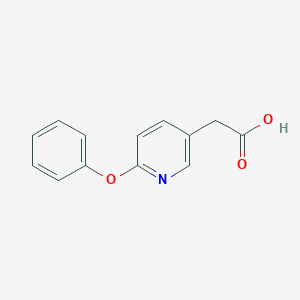
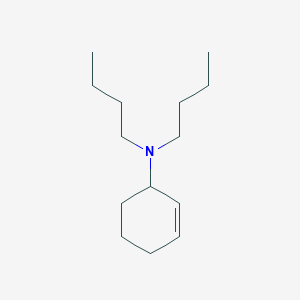

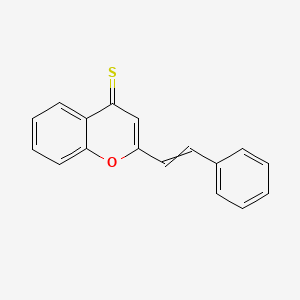
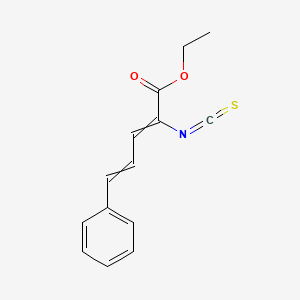
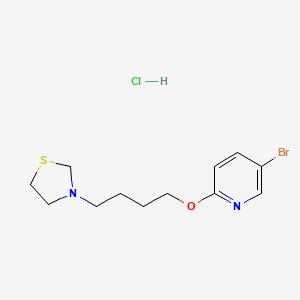
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

